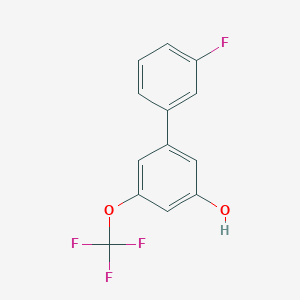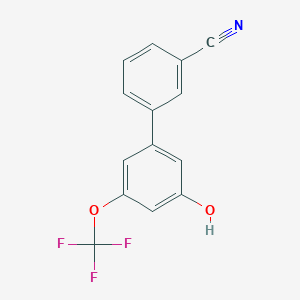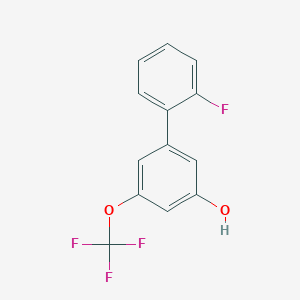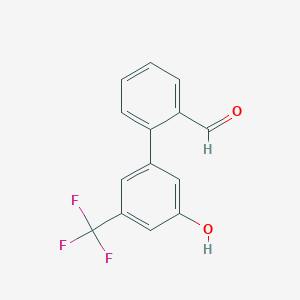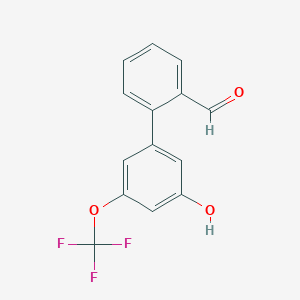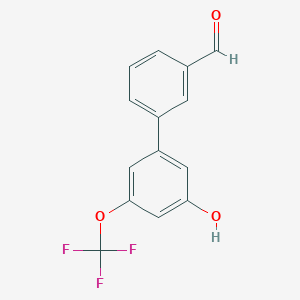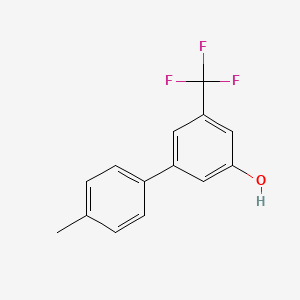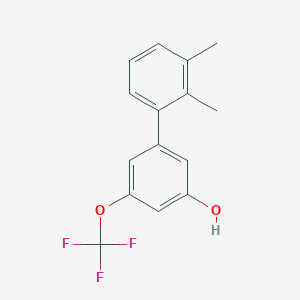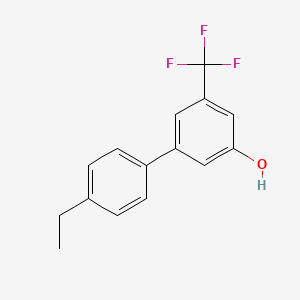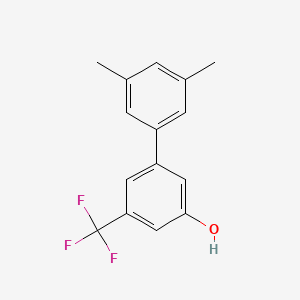
5-(3,5-Dimethylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethylphenyl)-3-trifluoromethylphenol, 95% (5-DMPT-3-TFM-95) is a compound that has been widely studied due to its unique properties and potential applications in the scientific research and laboratory experiments. It is a phenolic compound with a trifluoromethyl group and three methyl groups, and it has a purity of 95%.
Mechanism of Action
The mechanism of action of 5-DMPT-3-TFM-95 is not fully understood. However, it is believed to act as a Lewis acid, which is a molecule that can accept electrons from other molecules. This allows the compound to catalyze the formation of various organic compounds, as well as to scavenge reactive species such as free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPT-3-TFM-95 are not well understood. However, it is known that the compound is not toxic and does not have any adverse effects on humans or animals. Furthermore, it has been shown to have antioxidant activity, which may be useful in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-DMPT-3-TFM-95 in laboratory experiments include its high purity, its low cost, and its stability in various solvents. Furthermore, it is not toxic and does not have any adverse effects on humans or animals. The main limitation of this compound is that its mechanism of action is not fully understood, which may limit its use in certain applications.
Future Directions
The potential future directions for 5-DMPT-3-TFM-95 include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications. Furthermore, it may be possible to use the compound in the synthesis of novel organic compounds, as well as in the development of new nanomaterials. Additionally, it may be possible to use the compound in the development of new drugs and therapies. Finally, it may be possible to use the compound in the development of new catalysts and scavengers.
Synthesis Methods
The synthesis of 5-DMPT-3-TFM-95 is a multi-step process that involves the reaction of 3,5-dimethylphenol with trifluoromethanesulfonic anhydride, followed by the addition of a base and the subsequent purification of the product. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide. This reaction yields a product with a purity of 95%, which is then used in scientific research and laboratory experiments.
Scientific Research Applications
5-DMPT-3-TFM-95 has been widely used as a reagent in various scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as esters, amides, and amino acids. It has also been used as a scavenger in the synthesis of peptides and proteins, and as a reagent in the synthesis of heterocyclic compounds. Furthermore, it has been used in the synthesis of fluorinated compounds, as well as in the synthesis of nanomaterials.
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O/c1-9-3-10(2)5-11(4-9)12-6-13(15(16,17)18)8-14(19)7-12/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAODOCAGUHCJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686534 |
Source


|
| Record name | 3',5'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261948-76-8 |
Source


|
| Record name | 3',5'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


